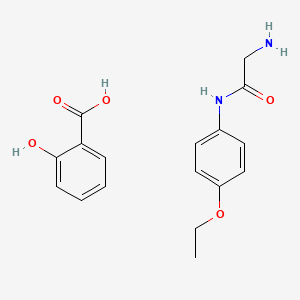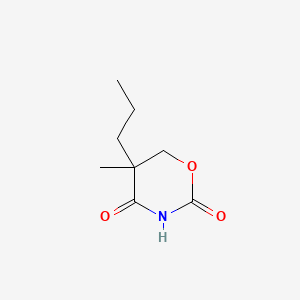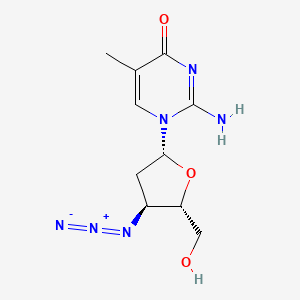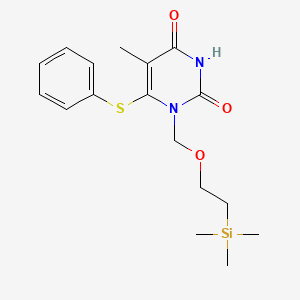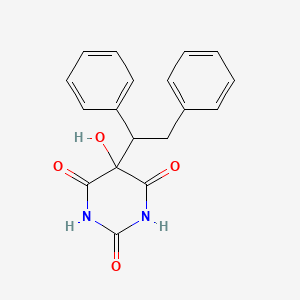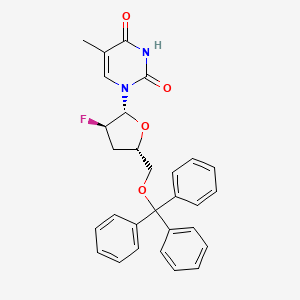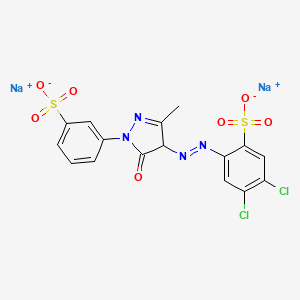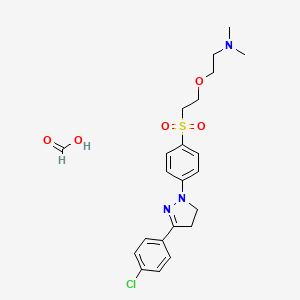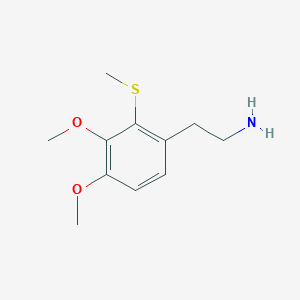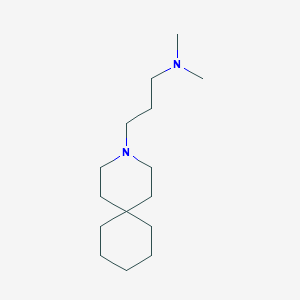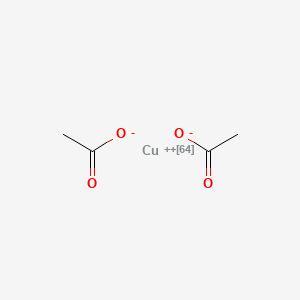
(-)-Kopsanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Kopsanone is a naturally occurring alkaloid found in the Kopsia plant species. It belongs to the class of indole alkaloids, which are known for their diverse biological activities. The compound has garnered significant interest due to its potential therapeutic properties and complex molecular structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Kopsanone involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. Subsequent steps involve various cyclization and functional group transformations to achieve the final structure. Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for large-scale production in the future.
化学反应分析
Types of Reactions
(-)-Kopsanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly at the indole nitrogen, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
科学研究应用
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
作用机制
The mechanism of action of (-)-Kopsanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
相似化合物的比较
(-)-Kopsanone is unique among indole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Vinblastine: Another indole alkaloid with anti-cancer properties.
Reserpine: Known for its antihypertensive effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound’s unique structure offers distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
属性
CAS 编号 |
6662-83-5 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one |
InChI |
InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1 |
InChI 键 |
RFDVSXYPLPEIGZ-ZLARMEDBSA-N |
手性 SMILES |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |
规范 SMILES |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


